Journal Name:Journal of Drug Targeting
Journal ISSN:1061-186X
IF:5.016
Journal Website:http://www.tandfonline.com/toc/idrt20/current
Year of Origin:1993
Publisher:Informa Healthcare
Number of Articles Per Year:86
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.eurpolymj.2023.112326
Bio-based epoxy resins, which will replace petroleum-based ones, are gaining attention. In this work, three magnolol-based epoxy oligomers with varied structural unit rigidities (biphenyl, monophenyl, and aliphatic chains) were synthesized. Both the processability and the reactive activation of curing systems improved as structure unit rigidity decreased. “First-time curing resins” had only an epoxy-amine curing network, while “second-time curing resins” had dual curing networks. The structural unit rigidity regulated the thermal properties of first-time curing resins, which decreased with decreasing rigidity. However, P-MHQ-EP-n/DDM-1 had better mechanical properties than DGEBA/DDM, e.g., its impact strength (6.2 kJ/m2 vs. 4.5 kJ/m2) increased by 37.8%, indicating that moderate structural unit rigidity allows for good deformation and absorbs impact energy due to chain mobility. The second-time curing resins with increased crosslinking sites had better heat resistance (with a Tg increase of over 71.6%), thermal stability, and char residue in comparison to the first-time curing resins. More impressively, P-MBP-EP-n/DDM-2 and P-MHQ-EP-n/DDM-2 obtain a LOI values greater than 39.0% and UL 94 V-0 ratings because they have high-rigidity structural units and high crosslinking densities. In conclusion, well-balanced biobased epoxy resins could be made by regulating the structure-unit rigidity of epoxy oligomers and curing procedures.
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.eurpolymj.2023.112322
For bone regeneration, rapid mineralization is of particular importance in the preparation of biomimetic bone scaffolds, as for avoiding the drawbacks of prolonged mineralization which will cause the loss of growth factors and degradation. In this research, we developed a relatively rapid mineralization approach for constructing biomimetic keratin scaffold that exhibited highly interconnected pore and natural bone mimetic calcium phosphate coating by applying an electrodeposition technique. Mineralized keratin scaffold was obtained by freeze drying followed by electrodeposition for rapid biomimetic mineralization. The mineral coating morphology, component and crystal structure could be controllably tailored by manipulating the deposition electrode, voltage and duration. A satisfying coating of apatite layer on keratin scaffold could be obtained within a couple of hours by electrodeposition. By increasing the voltage and duration, a more favored amount of apatite coating which dominated by HA crystal could be formed. In addition, cell regeneration assay showed that mineralized biomimetic keratin scaffold exhibited more suitable supporting platform for the proliferation and osteoblastic differentiation of MC3T3 cell over pure keratin scaffold. Thus, the rapid electrodeposition mineralization approach presented in this work could be highly desired for fabricating biomimetic scaffolds in which biological molecules were loaded for functional bone tissue engineering applications.
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.eurpolymj.2023.112315
An ideal and highly desired wound dressing for the repair of infectious wounds should provide a moist environment, close adhesion to the wound site, and self-healing and antibacterial properties. Thus, in the present study, we manufactured multifunctional, mussel-inspired hydrogels CACS-Fe3+-CYCS and CACS-Fe3+ using catechol-grafted-chitosan (CACS) and cysteine-modified-chitosan (CYCS) as raw materials and ferric chloride as a cross-linking agent. The CACS-Fe3+-CYCS hydrogel exhibited excellent adhesion because of metal coordination between the ferric ion (Fe3+) and catechol groups and a strong covalent bond between the catechol groups and the amino and sulfhydryl groups. Its self-healing quality was attributed to the dynamic and reversible properties of metal coordination. The loading of the total flavones of Resina Draconis (RDF) provided the hydrogel with good antibacterial properties. The antibacterial rates of the CACS-Fe3+-CYCS and RDF-CACS-Fe3+-CYCS hydrogels for Escherichia coli and Staphylococcus aureus were 90.62% and 96.45% and 99.98% and 100.00%, respectively. The RDF-CACS-Fe3+-CYCS hydrogel at pH 5.0, 6.8, and 8.0 in phosphate-buffered saline exhibited slow, sustained cumulative release rates of 53.94%, 71.97%, and 85.13% at 60 h, respectively. Complete wound healing was observed by day 12 in the CACS-Fe3+-CYCS hydrogel group (healing ratio = 96.59%). In the RDF-CACS-Fe3+-CYCS hydrogel group, complete healing was achieved by day 9 (healing rate = 94.46%; highest value at all treatment times). Thus, both hydrogels can be used as an ideal dressing for treating infectious wounds. The combination of traditional Chinese medicine and novel wound dressings can work synergistically, providing a novel strategy for designing biomimetic hydrogels for potential applications in wound healing.
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.eurpolymj.2023.112291
The use of a light emitting diode (LED) light photoinitiator endows photopolymerization with comfortable irradiation conditions since LED owns advantages such as longer lifespan and no ozone generation. However, photoinitiator for LED irradiation (LED photoinitiator) was much more easily excited by outdoor sunlight compared to UV photoinitiator. As a result, photocurable materials containing LED photoinitiator exhibits poor storage stability to sunlight because sunlight in the visible light region exhibits wider absorption wavelength and higher penetrating ability than UV light. In this research, pyrrolidone one-component LED photoinitiator with chalcone structure(E)-1-(4-(dimethylamino)phenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one(E-DNPO) was synthesized, and its cis isomer Z-DNPO was also obtained from the photoequilibrium state of E/Z-DNPO. All the characterization including photolysis experiments, real-time 1H NMR spectra and photopolymerization kinetics verified that cis isomer Z-DNPO cannot be stimulated by sunlight as intramolecular hydrogen bonding N-H···O = C hinders the carbonyl group from capturing hydrogen via donors to launch the polymerization. However, Z-DNPO can recover its initiating ability to polymerize different monomers upon LED@365 nm as it transforms into E-DNPO under the irradiation of LED@465 nm beforehand. This initiating system with controllable photoactivity via two beams of light excitation, directly improving the storage stability of photocurable materials, thereby making the uses, preparation and application of photocurable materials more convenient.
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.eurpolymj.2023.112279
Prodrug unimolecular micelles based on dendrimers or hyperbranched polymers have attracted intense interest in tumor chemotherapy. The preparation of the former one is usually cumbersome, while the stable skeleton in the latter one restricts the drug release. Here, GSH-triggered skeleton-cleavable hyperbranched polymer prodrug was designed via a “Bottom-up” construction strategy, by the self-condensing vinyl polymerization (SCVP) of GSH-sensitive prodrug monomer MA-SS-CPT and PEGMA with a GSH-sensitive inimer MA-SS-Br. It could self-assemble into stable unimolecular micelles, possessing GSH-triggered drug release and disintegration of the hyperbranched skeleton. So, they showed an excellent tumor-specific CPT release in the in vitro drug release and consequently tumor-specific cytotoxicity with an enhanced tumor cell growth inhibition than the free CPT.
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.eurpolymj.2023.112311
Partially substituted N,N,N-trimethyl chitosan (TMC), N-(2-(N,N,N-trimethylammoniumyl))acetyl chitosan (TAC), 2-hydroxy-3-(N,N,N-trimethylammoniumyl)propyl chitosan (HTC), N-(2-hydroxy)propyl chitosan (HPC), and N-carboxymethyl chitosan (CMC) were reacted with the diazo transfer reagent, imidazole-1-sulfonyl azide, to convert the 2-amino groups to azides. Subsequent reaction via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with N-propargyl-N,N,N-trimethylammonium bromide provided water-soluble “mixed” chitotriazolan derivatives. The NMR data was generally consistent with the complete conversion of all primary amines in the polymer to triazole moieties, except in the case of TAC, where the conversion was ∼50 %. The mixed chitotriazolans derived from cationic TMC, TAC, and HTC and neutral HPC were active against Gram-positive S. aureus and E. faecalis and Gram-negative bacteria E. coli and P. aeruginosa, but chitotriazolans derived from anionic CMC were inactive.
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.eurpolymj.2023.112314
Atactic poly(3-hydroxybutyrate) (PHB)-b-poly(ε-caprolactone) (PCL) diblock copolymer, a type of biodegradable block copolymer (BCP) was selected as compatibilizer for poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH)/PCL immiscible blends. The additive effect of BCP on the morphologies and mechanical properties was dependent on the blend composition of PHBH/PCL. For 80/20 (w/w) PHBH/PCL blends, the incorporation of BCP did alter their mechanical properties by the increase in elongation at break with increasing BCP amount. However, the addition of BCP for 60/40 (w/w) PHBH/PCL blends were not greatly affected on their morphologies and mechanical properties. When BCP was used as one of binary blend components, the mechanical properties were significantly changed depending on the blend composition. PHBH/BCP blends also showed promising improvement in terms of mechanical performance. Presence of BCP in the ternary and binary blend systems decreased the enzymatic degradation rate by PHB depolymerase.
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.eurpolymj.2023.112321
Organic Schottky diodes are electronic devices that consist of a metal-semiconductor junction formed with an organic polymer as the semiconductor material. This work synthesized cinnamic acid side chain bearing polymer and its ferrocene-modified polymer. Thermal stability, dielectric and electrical properties of the initial polymer and the modified one were examined and the addition of a ferrocene unit to the initial polymer clearly improved the optical and electrical properties of the target polymer. Due to the influence of ferrocene, the dielectric constant increased from 8.69 to 18.92. Additionally, it was discovered that the ac conductivity value raised from 6.40x10-9 to 2.64x10-8. The Al/modified-polymer/p-Si structure exhibits an ideality factor of 2.22, a barrier height of 0.61 eV, and a reverse bias current of 1.28 10-5 A in the dark, according to the I-V measurements. These results demonstrated the fabricated diodes have a rectifier behavior. This diode exhibits unique electrical properties due to the characteristics of the organic polymer.
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-18 , DOI:
10.1016/j.eurpolymj.2023.112310
Through the Grubbs reaction, two fluorinated precursors (M1 and M2) with the thermo-crosslinkable benzocyclobutene (BCB) groups and an unconjugated double bond have been successfully synthesized. The thermally cured products of the precursors exhibit low Dk and Df at a frequency of 10 GHz, as well as excellent hydrophobicity even being immersed in boiling water for 72 h. Among the cured resins, cured M1 exhibits the best comprehensive performance, including a Dk of 2.41, a Df of 1.02 × 10−3, and water uptake (Wa) of 0.013%. For comparison, a control precursor M3 without the unconjugated double bond in the molecular backbones has been also prepared, displaying that the unconjugated double bond has a positive effect on the dielectric and mechanical properties of the resins. Further investigation indicates that cured M1 displays low density than cured M3. This contribution has given an insight to design the intrinsic low-k materials, as well as provided a facile way for the preparation of the materials.
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.eurpolymj.2023.112305
A series of poly(bisphthalazinone ether sulfone ketone)s with pendant phenyl groups (POPESKs) were synthesized via aromatic nucleophilic substitution polycondensation. The thermal degradation mechanism of POPESKs was determined investigated by TG-FTIR. The Tgs of POPESKs range from 296 to 326 ℃ and the storage modulus retention is up to 46.1% at 290 ℃. POPESKs have good solubility in dichloroethane, chloroform, tetrachloroethane, N-methyl-2-pyrrolidone and pyridine, and exhibit good film-forming property. The tensile strength, tensile modulus, and tensile elongation of POPESK films are 85–96 MPa, 1.34–1.86 GPa, and 8.9–11.6%, respectively. Meanwhile, the polymer films exhibit the high light transmittance of up to 83% at 800 nm and its water contact angle are in the range of 82.3–94.3°. Its superior overall performance shows great potential in aerospace, petrochemical and energy applications.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学3区 | PHARMACOLOGY & PHARMACY 药学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
2.60 | 73 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/gdrt